molecular formula C19H25N3O3 B2597238 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-phenylethyl)acetamide CAS No. 1009671-47-9

2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-phenylethyl)acetamide

Cat. No.: B2597238
CAS No.: 1009671-47-9
M. Wt: 343.427
InChI Key: XRMIZOVKZNJXEO-UHFFFAOYSA-N
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Description

2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-phenylethyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique spirocyclic structure, which includes a diazaspirodecane core and an acetamide functional group. The presence of both spiro and acetamide moieties contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-phenylethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable precursor to form the diazaspirodecane core, followed by the introduction of the acetamide group through acylation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency. The choice of raw materials and reaction conditions is crucial to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-phenylethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or other reducing agents.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-phenylethyl)acetamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid
  • 8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetonitrile
  • N-{3–2,4-dioxo-1,3-diazaspiro dec-8-yl}-2,5-dimethyl benzenesulfonamide

Uniqueness

Compared to similar compounds, 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[45]dec-3-yl)-N-(1-phenylethyl)acetamide stands out due to its specific acetamide functional group and phenylethyl moiety

Properties

IUPAC Name

2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-13-8-10-19(11-9-13)17(24)22(18(25)21-19)12-16(23)20-14(2)15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMIZOVKZNJXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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